molecular formula C20H20FNO3 B1323465 Benzyl 2-(4-fluoro-2-methylphenyl)-4-oxopiperidine-1-carboxylate CAS No. 414910-00-2

Benzyl 2-(4-fluoro-2-methylphenyl)-4-oxopiperidine-1-carboxylate

Cat. No. B1323465
CAS RN: 414910-00-2
M. Wt: 341.4 g/mol
InChI Key: YDYUSCAHHHPNHK-UHFFFAOYSA-N
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Description

Benzyl 2-(4-fluoro-2-methylphenyl)-4-oxopiperidine-1-carboxylate (BFPC) is an organic compound that is used in a variety of scientific research applications. It is a strongly acidic compound with a pKa of 2.6 and a melting point of 124-126°C. BFPC is a versatile compound that has been used in a range of scientific research applications due to its unique properties. This includes the synthesis of novel compounds, the study of biochemical and physiological effects, and the investigation of mechanisms of action.

Scientific Research Applications

Synthesis and Chemical Properties

  • Benzyl 2-(4-fluoro-2-methylphenyl)-4-oxopiperidine-1-carboxylate is involved in the synthesis of various biologically active compounds. It is utilized as an intermediate in the synthesis of novel protein tyrosine kinase Jak3 inhibitors, as demonstrated in the efficient synthesis of tert-Butyl-4-Methyl-3-Oxopiperidine-1-Carboxylate (Chen Xin-zhi, 2011).
  • The compound has been used in enantioselective benzylation studies, particularly in producing chiral 3-benzylpiperidine backbones for potential biological applications (Yaomin Wang, Shuai Zhao, Qi‐Yan Xue, Xin Chen, 2018).

Crystallographic and Structural Analysis

  • Crystallographic studies of related compounds, such as tert-Butyl 4-carbamoyl-3-methoxyimino-4-methylpiperidine-1-carboxylate, provide insights into the molecular structure and potential interactions of similar compounds. These studies reveal how molecules are linked by intermolecular hydrogen bonds to form complex networks, which is critical for understanding their chemical behavior (Juxian Wang, Mingliang Liu, Jue Cao, Yucheng Wang, 2008).

Application in Antitumor Agents

Role in Novel Synthetic Pathways

  • The compound is also instrumental in novel synthetic pathways, like the development of 4-fluoropyridines, indicating its versatility in organic synthesis and its potential to contribute to various pharmacologically active compounds (U. Wittmann, Frank Tranel, R. Fröhlich, G. Haufe, 2006).

Safety and Hazards

  • Irritation : The compound may cause eye and skin irritation .
  • Combustibility : It is classified as a combustible solid .

properties

IUPAC Name

benzyl 2-(4-fluoro-2-methylphenyl)-4-oxopiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FNO3/c1-14-11-16(21)7-8-18(14)19-12-17(23)9-10-22(19)20(24)25-13-15-5-3-2-4-6-15/h2-8,11,19H,9-10,12-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDYUSCAHHHPNHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)C2CC(=O)CCN2C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To 4600 ml of an acetic acid solution containing 190 g of 1-benzyloxycarbonyl-2-(4-fluoro-2-methylphenyl)-4-oxo-2,3-dihydro-1H-pyridine was added 91 g of zinc powder, and the mixture was stirred at room temperature for 24 hours. Insoluble materials were filtered off from the reaction solution, and the filtrate was concentrated. To the residue was added 400 ml of ethyl acetate, and the mixture was washed with an aqueous sodium hydrogen carbonate solution and saturated brine, dried and concentrated. The residue was purified by silica gel column chromatography (ethyl acetate:hexane=2:1) to give 166 g of 1-benzyloxycarbonyl-2-(4-fluoro-2-methylphenyl)-4-oxopiperidine.
Name
Quantity
91 g
Type
catalyst
Reaction Step One
Quantity
4600 mL
Type
solvent
Reaction Step Two

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